molecular formula C9H8ClNOS B1425528 2-Chloro-N-thiobenzoyl-acetamide CAS No. 1208081-70-2

2-Chloro-N-thiobenzoyl-acetamide

Cat. No. B1425528
CAS RN: 1208081-70-2
M. Wt: 213.68 g/mol
InChI Key: SPCAGMQWBZZQAY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloro-N-thiobenzoyl-acetamide (2-CTBA) is a versatile and widely used reagent in scientific research. It is a colorless, crystalline solid that is soluble in water and organic solvents. It is a useful reagent for the synthesis of organic compounds, as well as for a variety of biochemical and physiological studies. 2-CTBA is also known as 2-chloro-N-thiobenzoylacetamide, 2-chloro-N-thiobenzamide, or 2-chloro-N-benzoylthioacetamide.

Scientific Research Applications

Antibacterial Agents

2-Chloro-N-thiobenzoyl-acetamide derivatives have been synthesized and studied for their potential as antibacterial agents . These compounds have shown a broad spectrum of activity against various microorganisms, including both Gram-positive and Gram-negative bacteria . The presence of the benzothiazole moiety, which is known for its antibacterial properties, contributes to the efficacy of these derivatives.

Anticonvulsant Agents

Research has indicated that derivatives of 2-Chloro-N-thiobenzoyl-acetamide can act as anticonvulsant agents . Specific derivatives have been synthesized and characterized, showing promising results in in vivo anticonvulsant and acute toxicity screenings . These findings suggest potential applications in the treatment of epilepsy and other seizure disorders.

Pharmaceutical Synthesis

The compound is used in the synthesis of various pharmaceuticals , particularly those containing the benzothiazole pharmacophore. This pharmacophore is present in many drugs due to its diverse biological properties, which include anticonvulsant, anticancer, anti-inflammatory, and antimicrobial activities .

Material Sciences

In material sciences, 2-Chloro-N-thiobenzoyl-acetamide is utilized for its unique structural properties. It serves as a building block for creating novel materials with potential applications in various industries, including electronics and biotechnology .

Agrochemical Research

The compound plays a role in agrochemical research , where it is used to develop new pesticides and herbicides. Its derivatives can act as plant growth regulators, offering a way to enhance agricultural productivity and manage pests effectively .

Biochemical Processes

2-Chloro-N-thiobenzoyl-acetamide derivatives are significant in biochemical processes. They are involved in the synthesis of DNA and RNA due to their aromatic heterocycles, which are essential constituents of living cells .

properties

IUPAC Name

N-(benzenecarbonothioyl)-2-chloroacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClNOS/c10-6-8(12)11-9(13)7-4-2-1-3-5-7/h1-5H,6H2,(H,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPCAGMQWBZZQAY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=S)NC(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClNOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-N-thiobenzoyl-acetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Chloro-N-thiobenzoyl-acetamide
Reactant of Route 2
Reactant of Route 2
2-Chloro-N-thiobenzoyl-acetamide
Reactant of Route 3
Reactant of Route 3
2-Chloro-N-thiobenzoyl-acetamide
Reactant of Route 4
Reactant of Route 4
2-Chloro-N-thiobenzoyl-acetamide
Reactant of Route 5
Reactant of Route 5
2-Chloro-N-thiobenzoyl-acetamide
Reactant of Route 6
Reactant of Route 6
2-Chloro-N-thiobenzoyl-acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.